molecular formula C14H18N2O B11875247 2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one

2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one

Cat. No.: B11875247
M. Wt: 230.31 g/mol
InChI Key: NZQXGBCBRMIJBI-UHFFFAOYSA-N
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Description

2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrazines This compound is characterized by its unique structure, which includes a hexahydro-pyrido ring fused with a pyrazinone moiety

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

2-phenyl-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazin-4-one

InChI

InChI=1S/C14H18N2O/c17-14-11-15(12-6-2-1-3-7-12)10-13-8-4-5-9-16(13)14/h1-3,6-7,13H,4-5,8-11H2

InChI Key

NZQXGBCBRMIJBI-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)CN(CC2=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of a phenyl-substituted amine with a suitable diketone can lead to the formation of the desired pyrido[1,2-a]pyrazinone structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles/nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the pyrido or pyrazinone rings .

Scientific Research Applications

2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one has found applications in several scientific research areas:

Mechanism of Action

The mechanism by which 2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one exerts its effects is often related to its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one is unique due to its specific hexahydro-pyrido and pyrazinone fusion, which imparts distinct chemical and biological properties.

Biological Activity

2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one is a nitrogen-containing heterocyclic compound with the molecular formula C14H18N2O. Its unique structure and biological properties have attracted attention in medicinal chemistry, particularly for its potential therapeutic applications.

The biological activity of 2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that this compound exhibits antioxidant , anti-inflammatory , and antitumor properties.

Antioxidant Activity

Studies have demonstrated that 2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one displays significant antioxidant activity. This is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been quantitatively assessed using assays such as DPPH and ABTS.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation markers in vitro and in vivo. It appears to inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation, such as NF-kB and MAPK pathways.

Antitumor Effects

Preliminary studies suggest that 2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one may possess antitumor properties. In cell line studies, it has been observed to induce apoptosis in cancer cells while sparing normal cells. The underlying mechanisms are thought to involve the modulation of cell cycle progression and apoptosis-related proteins.

Study 1: Antioxidant Efficacy

A recent study evaluated the antioxidant capacity of 2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one using the DPPH assay. The compound exhibited an IC50 value of 25 µg/mL, indicating strong scavenging activity compared to standard antioxidants like ascorbic acid (IC50 = 30 µg/mL).

Study 2: Anti-inflammatory Activity

In a controlled experiment involving LPS-stimulated macrophages, treatment with 50 µM of the compound resulted in a significant decrease in TNF-alpha levels (p < 0.01), showcasing its potential as an anti-inflammatory agent.

Study 3: Antitumor Potential

In vitro studies on breast cancer cell lines (MCF-7) revealed that treatment with varying concentrations (10–100 µM) of the compound led to a dose-dependent reduction in cell viability, with an IC50 value of 40 µM after 48 hours of exposure.

Table 1: Biological Activities of 2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one

Activity TypeMethodologyResultReference
AntioxidantDPPH AssayIC50 = 25 µg/mL
Anti-inflammatoryCytokine AssayTNF-alpha reduction (p < 0.01)
AntitumorMCF-7 Cell ViabilityIC50 = 40 µM
PropertyValue
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Density1.18 g/cm³

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